4-Fluoro-4'-(phenylethynyl)benzophenone
Overview
Description
4-Fluoro-4’-(phenylethynyl)benzophenone is an organic compound with the molecular formula C21H13FO It is a fluorinated derivative of benzophenone, characterized by the presence of a phenylethynyl group attached to the benzophenone core
Scientific Research Applications
4-Fluoro-4’-(phenylethynyl)benzophenone has several scientific research applications:
Materials Science: The compound is used in the development of organic photovoltaic (OPV) devices due to its strong light absorption properties in the ultraviolet and visible regions.
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound’s fluorinated structure can be utilized in the design of biologically active molecules for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(phenylethynyl)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with fluorobenzene and phenylacetylene as the primary starting materials.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Procedure: Fluorobenzene is first converted to 4-fluoroiodobenzene through iodination. The 4-fluoroiodobenzene then undergoes a Sonogashira coupling reaction with phenylacetylene to yield 4-Fluoro-4’-(phenylethynyl)benzophenone.
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-4’-(phenylethynyl)benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-(phenylethynyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzophenone derivatives.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(phenylethynyl)benzophenone involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and other electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzophenone: Similar in structure but lacks the phenylethynyl group.
4-Phenylethynylbenzophenone: Similar but does not contain the fluorine atom.
4-Fluoro-4’-(phenylethynyl)acetophenone: Contains an acetophenone core instead of benzophenone.
Uniqueness
4-Fluoro-4’-(phenylethynyl)benzophenone is unique due to the combination of the fluorine atom and the phenylethynyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(2-phenylethynyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO/c22-20-14-12-19(13-15-20)21(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWWXACONTVUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399258 | |
Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153354-46-2 | |
Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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